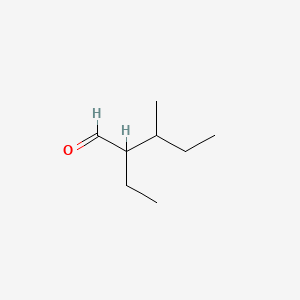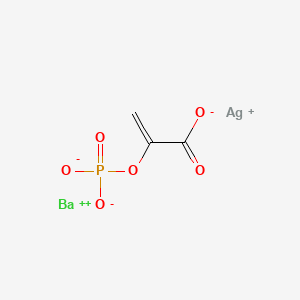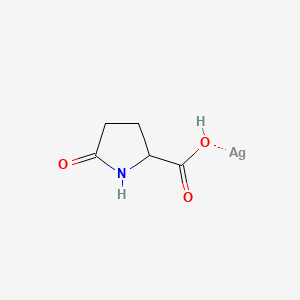
(5-Oxo-DL-prolinato-N1,O2)silver
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Oxo-DL-prolinato-N1,O2)silver is a chemical compound with the molecular formula C5H7AgNO3 It is a silver complex of 5-oxo-DL-proline, which is a derivative of the amino acid proline
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-Oxo-DL-prolinato-N1,O2)silver typically involves the reaction of silver nitrate with 5-oxo-DL-proline in an aqueous solution. The reaction is carried out under controlled conditions to ensure the formation of the desired complex. The general reaction can be represented as follows:
AgNO3+C5H7NO3→C5H7AgNO3+HNO3
Industrial Production Methods
Industrial production methods for this compound involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pH, and concentration of reactants to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(5-Oxo-DL-prolinato-N1,O2)silver undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different silver complexes.
Reduction: It can be reduced to elemental silver under specific conditions.
Substitution: The ligand (5-oxo-DL-proline) can be substituted with other ligands to form new silver complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Ligand exchange reactions can be carried out using various ligands such as amines and phosphines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state silver complexes, while reduction will produce elemental silver.
Wissenschaftliche Forschungsanwendungen
(5-Oxo-DL-prolinato-N1,O2)silver has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other silver complexes and nanoparticles.
Biology: Investigated for its antimicrobial properties and potential use in medical devices.
Medicine: Explored for its potential in wound healing and as an antimicrobial agent.
Industry: Utilized in the production of silver-based catalysts and conductive materials.
Wirkmechanismus
The mechanism of action of (5-Oxo-DL-prolinato-N1,O2)silver involves the interaction of the silver ion with biological molecules. Silver ions are known to bind to thiol groups in proteins, leading to the disruption of cellular functions. This interaction can result in the inhibition of microbial growth and the promotion of wound healing.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Silver nitrate (AgNO3): A common silver compound with antimicrobial properties.
Silver sulfadiazine (C10H9AgN4O2S): Used in burn treatment for its antimicrobial effects.
Silver acetate (C2H3AgO2): Utilized in organic synthesis and as a catalyst.
Uniqueness
(5-Oxo-DL-prolinato-N1,O2)silver is unique due to its specific ligand (5-oxo-DL-proline), which imparts distinct chemical properties and potential applications. Unlike other silver compounds, it offers a combination of antimicrobial activity and the ability to form stable complexes with various ligands.
Eigenschaften
CAS-Nummer |
94276-39-8 |
|---|---|
Molekularformel |
C5H7AgNO3 |
Molekulargewicht |
236.98 g/mol |
IUPAC-Name |
5-oxopyrrolidine-2-carboxylic acid;silver |
InChI |
InChI=1S/C5H7NO3.Ag/c7-4-2-1-3(6-4)5(8)9;/h3H,1-2H2,(H,6,7)(H,8,9); |
InChI-Schlüssel |
FTQLNOIQKWFTTA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC1C(=O)O.[Ag] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




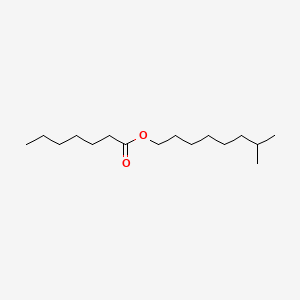
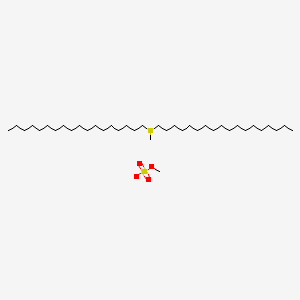
![6-Azidotetrazolo[1,5-b]pyridazin-8-amine](/img/structure/B12661881.png)
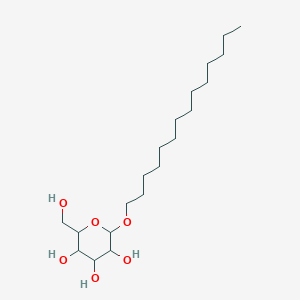

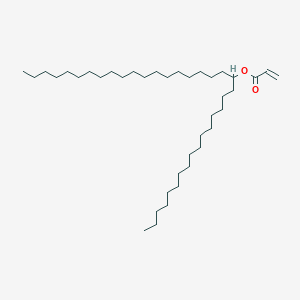

![5-[[4-(Phenylazo)phenyl]azo]salicylaldehyde](/img/structure/B12661920.png)


